molecular formula C10H20N4 B1601841 N-Cyano-N''-octylguanidine CAS No. 60852-95-1

N-Cyano-N''-octylguanidine

Cat. No. B1601841
CAS RN: 60852-95-1
M. Wt: 196.29 g/mol
InChI Key: WFEDZBNCQAAAFK-UHFFFAOYSA-N
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Description

“N-Cyano-N’'-octylguanidine” is a compound that contains a cyanoguanidine moiety . Cyanoguanidines are nitrile derivatives of guanidine . They are colorless solids that are soluble in water, acetone, and alcohol, but not in nonpolar organic solvents . The octylguanidine part of the molecule has a molecular formula of C9H21N3 and an average mass of 171.283 Da .


Synthesis Analysis

The synthesis of cyanamides, which are precursors to cyanoguanidines, involves treating cyanamide with a base . The synthesis of guanidines can involve the reaction of an amine with an activated guanidine precursor . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .


Molecular Structure Analysis

The molecular structure of octylguanidine has a molecular formula of CHN, an average mass of 171.283 Da, and a monoisotopic mass of 171.173553 Da .


Chemical Reactions Analysis

Cyanoguanidines have been used in a variety of chemical reactions to obtain biologically active novel heterocyclic moieties . They have been used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents .

Safety And Hazards

The specific safety and hazards information for “N-Cyano-N’'-octylguanidine” is not available in the search results .

Future Directions

Cyanoguanidines have shown promise in the development of high-performance n-type organic and polymeric semiconductors . They have also been used in the synthesis of biologically active compounds . The use of substituted cyanamides in synthetic chemistry has increased significantly in recent years, and more sustainable and robust synthetic routes to these compounds are being developed .

properties

IUPAC Name

1-cyano-2-octylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-13-10(12)14-9-11/h2-8H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEDZBNCQAAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570337
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyano-N''-octylguanidine

CAS RN

60852-95-1
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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